Dimethyl 2,5-dimethoxyterephthalate
Overview
Description
Dimethyl 2,5-dimethoxyterephthalate is a chemical compound with the molecular formula C12H14O6 . It is also known as 1,4-Benzenedicarboxylic acid, 2,5-dimethoxy-, dimethyl ester .
Molecular Structure Analysis
The molecular weight of this compound is 254.236 . The exact mass is 254.079041 . The compound has a density of 1.2±0.1 g/cm3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 254.236 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 374.9±37.0 °C at 760 mmHg . The flash point is 166.4±26.5 °C . The compound has a LogP value of 2.16 , and a vapour pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Synthesis and Molecular Studies
Synthesis Research : Dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, a derivative of Dimethyl 2,5-dimethoxyterephthalate, has been synthesized with a yield of 60%. The research indicated that the reaction mechanism was an SN1 process (Pen, 2014).
Molecular Structure Analysis : Studies on 2,5-dimethoxyterephthalic acid and its derivatives have shown nearly planar molecular structures. Variations in substitution cause significant differences in the dominating supramolecular interactions, affecting the packing structures in crystals (Böhle et al., 2011).
Polymer Science and Material Engineering
Aromatic Polyesters : Succinic acid has been used as a precursor to synthesize aromatic monomers like 2,5-dimethoxyterephthalic acid, leading to the creation of copolymer series with varying glass transition temperatures. This demonstrates its utility in designing materials with specific thermal properties (Short et al., 2018).
Flexible Luminescent Organic Bulk Crystals : A study focused on dimethyl 2,5-diaminoterephthalate (a structurally similar molecule), exhibiting flexible and elastic bending and twisting abilities. These properties are utilized for 3D optical waveguide applications, demonstrating the potential of related compounds in flexible electronics and photonics (Huang et al., 2019).
Coordination Polymers : Compounds like [Mn(C10H8O6)]n and [Zn(C10H8O6)]n, prepared from 2,5-dimethoxyterephthalic acid, form three-dimensional metal-organic frameworks. These structures have potential applications in catalysis, gas storage, and separation technologies (Böhle et al., 2011).
Future Directions
Future research directions could include further investigation into the synthesis methods, chemical reactions, and potential applications of Dimethyl 2,5-dimethoxyterephthalate. One study suggests the possibility of replacing petroleum-based poly(ethylene terephthalate) (PET) with fully bio-based copolyesters derived from this compound .
Properties
IUPAC Name |
dimethyl 2,5-dimethoxybenzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c1-15-9-5-8(12(14)18-4)10(16-2)6-7(9)11(13)17-3/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHLHMMKAVROOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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